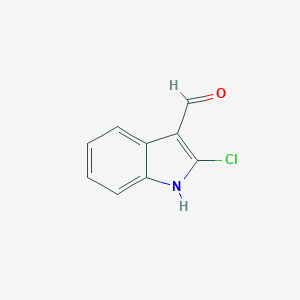

2-chloro-1H-indole-3-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSSNBNFOBVMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310948 | |

| Record name | 2-chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5059-30-3 | |

| Record name | 5059-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1h Indole 3 Carbaldehyde and Its Derivatives

Direct Synthetic Routes to the 2-Chloro-1H-indole-3-carbaldehyde Core

The creation of the this compound framework can be achieved through several direct synthetic methods. The Vilsmeier-Haack reaction is a prominent and versatile strategy for this purpose.

Vilsmeier-Haack Cyclization Strategies

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org This reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.org

A common approach to synthesizing substituted indole-3-carbaldehydes involves the reaction of 2-methylaniline derivatives with a pre-formed Vilsmeier reagent. google.com The process generally includes the slow, dropwise addition of the Vilsmeier reagent to a solution of the aniline (B41778) derivative in DMF at low temperatures (0-5 °C), followed by heating to promote cyclization. google.com For instance, the synthesis of 6-chloro-1H-indole-3-carbaldehyde is achieved by reacting 5-chloro-2-methyl-aniline with the Vilsmeier reagent, initially at 0 °C and then heating to 90 °C for 8 hours, resulting in a 91% yield. google.com Similarly, 5-chloro-1H-indole-3-carbaldehyde can be synthesized from 4-chloro-2-methyl-aniline with a 90% yield after heating at 85 °C for 5 hours. google.com

The Vilsmeier-Haack reaction can also be applied to N-arylacetamides to produce 2-chloro-3-formylquinolines, a related class of compounds. researchgate.net This transformation is particularly efficient when the N-arylacetamide contains electron-donating groups at the meta-position. The reaction is typically carried out by adding POCl₃ to the acetanilide (B955) in DMF at a low temperature, followed by heating to around 90°C.

The versatility of the Vilsmeier-Haack reagent extends to the synthesis of more complex indole (B1671886) derivatives. For example, it has been used in the synthesis of 2-aryl-4-chloro-3-hydroxy-1H-indole-5,7-dicarbaldehydes from 3-acetyl-5-aryl-4-hydroxy-2-methyl-1H-pyrroles. rsc.org

| Starting Material | Product | Reagents | Conditions | Yield |

| 5-Chloro-2-methyl-aniline | 6-Chloro-1H-indole-3-carbaldehyde | Vilsmeier reagent, DMF | 0 °C then 90 °C, 8h | 91% google.com |

| 4-Chloro-2-methyl-aniline | 5-Chloro-1H-indole-3-carbaldehyde | Vilsmeier reagent, DMF | 0 °C then 85 °C, 5h | 90% google.com |

| 2-Fluoro-6-methyl-aniline | 7-Fluoro-1H-indole-3-carbaldehyde | Vilsmeier reagent, DMF | 0 °C then reaction for 5h | 92% google.com |

| 2,5-Dimethyl-aniline | 6-Methyl-1H-indole-3-carbaldehyde | Vilsmeier reagent, DMF | 0 °C then 90 °C, 8h | 89% google.com |

| 2-Methoxy-6-methyl-aniline | 7-Methoxy-1H-indole-3-carbaldehyde | Vilsmeier reagent, DMF | 0 °C then 90 °C, 7h | 86% google.com |

Precursor-Based Synthesis and Modifications

While direct cyclization is common, this compound can also be conceptualized as being derived from precursor indole structures. The formylation of an existing indole ring at the C3 position is a fundamental transformation. The Vilsmeier-Haack reaction is also the classic method for this, reacting indole with DMF and POCl₃. orgsyn.org

N-Alkylation and N-Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is a nucleophilic center that can readily undergo alkylation and acylation reactions. These modifications are crucial for diversifying the core structure and introducing new functionalities.

Alkylation Reactions for N-Substituted Derivatives

N-alkylation of the indole ring is a common strategy to introduce a variety of substituents. rsc.org A general and effective method for N-alkylation involves reacting the indole with an alkyl halide in the presence of a base. rsc.orgmdpi.com

For instance, N-alkylation of 1H-indole-3-carbaldehyde can be achieved using alkyl halides in a solvent mixture of acetonitrile (B52724) and DMF, followed by refluxing for 12-16 hours. mdpi.com This method has been used to synthesize 1-methyl-1H-indole-3-carbaldehyde in 87.28% yield and 1-benzyl-1H-indole-3-carbaldehyde in 78.81% yield. mdpi.com

Copper-catalyzed reactions have also been employed for the N-alkylation and N-arylation of indole-3-carboxaldehyde (B46971) with various dihalides in basic conditions. researchgate.net This approach has led to the synthesis of derivatives such as 1,1′-(pyrazine-2,3-diyl)bis(indole-3-carbaldehyde) and 1-(6-chloropyrimidin-4-yl)indole-3-carboxaldehyde. researchgate.net

| Indole Substrate | Alkylating/Arylating Agent | Conditions | Product | Yield |

| 1H-Indole-3-carbaldehyde | Methyl halide | Acetonitrile/DMF, reflux, 12-16h | 1-Methyl-1H-indole-3-carbaldehyde | 87.28% mdpi.com |

| 1H-Indole-3-carbaldehyde | Benzyl halide | Acetonitrile/DMF, reflux, 12-16h | 1-Benzyl-1H-indole-3-carbaldehyde | 78.81% mdpi.com |

| Indole-3-carboxaldehyde | Various dihalides | Copper catalyst, base | N-substituted derivatives | Not specified researchgate.net |

Acylation Strategies for Amide Derivatives

N-acylation introduces an amide functionality onto the indole nitrogen, which can significantly alter the electronic and biological properties of the molecule. A straightforward method for N-acylation is the reaction of the indole with an acyl chloride in the presence of a base. derpharmachemica.com For example, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde can be synthesized by reacting indole-3-carboxaldehyde with 3-chloroacetyl chloride in the presence of triethylamine (B128534) in THF at room temperature. derpharmachemica.com The completion of N-acylation is confirmed by the disappearance of the indole N-H proton signal in the ¹H NMR spectrum. derpharmachemica.com

A highly chemoselective method for the N-acylation of indoles utilizes thioesters as a stable acyl source. nih.gov This reaction is typically carried out in the presence of cesium carbonate (Cs₂CO₃) in xylene at 140 °C, providing moderate to good yields of the N-acylated indole. nih.gov This method demonstrates good functional group tolerance. nih.gov

| Indole Substrate | Acylating Agent | Conditions | Product |

| Indole-3-carboxaldehyde | 3-Chloroacetyl chloride | Triethylamine, THF, room temp. | 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde derpharmachemica.com |

| 3-Methyl-1H-indole | S-Methyl butanethioate | Cs₂CO₃, xylene, 140 °C, 12h | 1-(3-Methyl-1H-indol-1-yl)butan-1-one nih.gov |

Multi-Step Synthesis of Advanced Analogues

The this compound core serves as a versatile building block for the synthesis of more complex, advanced analogues. These multi-step syntheses often involve a combination of the reactions described above, along with other transformations to build intricate molecular architectures.

One example is the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov This synthesis can involve the condensation of an appropriately substituted indole-3-carboxaldehyde with an anthranilamide derivative. nih.gov

Another strategy involves a one-pot, three-component protocol combining a Fischer indolisation with an indole N-alkylation to rapidly generate 1,2,3-trisubstituted indoles. rsc.org This efficient method allows for the creation of a diverse library of indole derivatives from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

Furthermore, multicomponent reactions, such as the Ugi four-component reaction, can be employed to construct complex indole-fused polyheterocycles. rug.nl For instance, an Ugi reaction with indole-2-carboxylic acid and an aniline, followed by a palladium-catalyzed cyclization, can yield tetracyclic indoloquinolines. rug.nl These advanced synthetic strategies highlight the utility of the indole-3-carbaldehyde scaffold in generating structurally diverse and potentially bioactive molecules.

Annulation Reactions

Annulation, the formation of a new ring onto a pre-existing molecule, is a fundamental strategy for constructing the indole nucleus. The Fischer indole synthesis is a classic and widely adapted annulation method for preparing indole derivatives. nih.gov This reaction typically involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by acid-catalyzed cyclization and ammonia (B1221849) elimination. nih.gov While not directly yielding this compound, modifications of this and other annulation strategies can be employed to synthesize substituted indole precursors.

A notable annulation method for indole synthesis involves a triazene-directed C-H annulation with alkynes. pkusz.edu.cn This approach utilizes a cleavable triazene (B1217601) directing group to achieve C-H activation and subsequent cyclization with a variety of alkynes, offering a high degree of regioselectivity. pkusz.edu.cn This powerful technique allows for the construction of diverse indole structures, which could then be further functionalized to yield the target this compound.

The Vilsmeier-Haack reaction is a crucial method for the direct formylation of electron-rich aromatic rings, including indoles, to introduce the 3-carbaldehyde group. orgsyn.orgscirp.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). orgsyn.orgscirp.org The synthesis of this compound itself can be achieved through the Vilsmeier-Haack formylation of 2-chloroindole. Furthermore, this reaction can be applied to various substituted indoles to produce a range of 3-carbaldehyde derivatives. scirp.org A catalytic version of the Vilsmeier-Haack reaction has also been developed, offering a milder approach for the formylation of indoles. orgsyn.org

Recent advancements have demonstrated the synthesis of 2-chloroquinoline-3-carbaldehydes, structural analogs of the target compound, through a Meth-Cohn synthesis which utilizes a Vilsmeier formylating agent. nih.gov This highlights the versatility of annulation and formylation strategies in preparing a variety of heterocyclic aldehydes.

| Annulation/Formylation Method | Reactants | Key Features | Product Type |

| Fischer Indole Synthesis | Phenylhydrazines, Aldehydes/Ketones | Acid-catalyzed cyclization | Substituted Indoles |

| Triazene-Directed C-H Annulation | Aryl Triazenes, Alkynes | High regioselectivity, C-H activation | Unprotected Indoles |

| Vilsmeier-Haack Reaction | Indoles, Phosphorus oxychloride, DMF | Direct formylation at C-3 | Indole-3-carbaldehydes |

| Catalytic Vilsmeier-Haack Reaction | Indoles, DMF-d7 | Mild conditions, deuterated products | Deuterated Indole-3-carboxaldehydes |

| Meth-Cohn Synthesis | Acetanilides, Vilsmeier reagent | Forms quinoline (B57606) ring system | 2-Chloroquinoline-3-carbaldehydes |

Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These processes are highly efficient as they allow for the construction of complex molecules in a single pot, minimizing purification steps and resource consumption.

One example of a tandem reaction sequence is the synthesis of diindolylmethanes through a tandem hydroformylation-organocatalyzed Friedel-Crafts reaction. uni-freiburg.de In this process, an alkene or allene (B1206475) is first hydroformylated in situ to generate an aldehyde. uni-freiburg.de This aldehyde then undergoes a Friedel-Crafts reaction with two equivalents of an indole, catalyzed by an organocatalyst, to form the diindolylmethane product. uni-freiburg.de While this specific example doesn't directly produce this compound, the principle of in-situ aldehyde generation followed by reaction with an indole highlights a powerful tandem strategy.

Another relevant tandem approach involves the reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. clockss.org The initial step is a Knoevenagel condensation, which is then followed by conjugate addition of water and subsequent elimination of HCl to form novel indolin-2-one derivatives containing an eight-membered pseudo-cycle. clockss.org This demonstrates a tandem sequence initiated by the reactivity of the 3-carbaldehyde group.

Furthermore, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives from 1H-indole-3-carboxaldehyde and anthranilamide showcases a tandem process. nih.gov The reaction proceeds through the formation of an intermediate, 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one, which can then be oxidized to the final quinazolinone product. nih.gov

| Tandem Reaction | Starting Materials | Intermediate/Key Process | Final Product |

| Hydroformylation-Friedel-Crafts | Alkenes/Allenes, Indoles | In-situ aldehyde generation | Diindolylmethanes |

| Knoevenagel Condensation-Cyclization | 2-Chloro-1-alkyl-1H-indole-3-carbaldehydes, Barbituric acids | Conjugate addition of water, HCl elimination | Indolin-2-one derivatives |

| Condensation-Oxidation | 1H-Indole-3-carboxaldehyde, Anthranilamide | Formation of dihydroquinazolinone | 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones |

Chemical Transformations and Derivatization of 2 Chloro 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group at the 3-position of the indole (B1671886) ring is a key site for a multitude of chemical reactions, including condensations and cyclizations.

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental to the derivatization of 2-chloro-1H-indole-3-carbaldehyde. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. orientjchem.orgajchem-b.com This condensation reaction typically involves the removal of a water molecule and can be catalyzed by acids. orientjchem.org Schiff bases derived from indole-3-carboxaldehydes have been a focus of research due to their diverse biological activities. orientjchem.orgnih.govresearchgate.net The general structure of these compounds features a C=N double bond where the carbon is part of the indole framework. ajchem-b.com

The synthesis of new Schiff base derivatives of 1H-indole-2-carbaldehyde has been reported through condensation reactions with various amine derivatives. ajchem-b.com These reactions are often carried out by refluxing the reactants in a suitable solvent, such as glacial acetic acid. ajchem-b.com The formation of the imine linkage is confirmed by the disappearance of the C=O and NH2 stretching vibrations in the infrared spectrum. acs.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary Amines | Schiff Base (Imine) | orientjchem.orgajchem-b.com |

| 1H-indole-2-carbaldehyde | Amine Derivatives | Schiff Base | ajchem-b.com |

| Indole-3-carboxaldehyde (B46971) | L-amino acids, Aminophenols | Schiff Base | nih.govresearchgate.net |

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. mychemblog.com This reaction is typically catalyzed by a weak base and results in the formation of α,β-unsaturated compounds. mychemblog.comthermofisher.com Aldehydes, being more reactive than ketones, are well-suited for this transformation. thermofisher.com The active methylene compounds used in this reaction typically possess two electron-withdrawing groups, such as those found in malonic esters, acetylacetone, and malononitrile. mychemblog.comthermofisher.com

The reaction of this compound with active methylene compounds under Knoevenagel conditions provides a direct route to various substituted indole derivatives. These reactions are crucial for carbon-carbon bond formation in organic synthesis. oszk.hu For instance, the condensation of 3-methylindole-2-carboxaldehyde with cyclic active methylene compounds can be achieved under thermal, solvent- and catalyst-free conditions. oszk.hu

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product Type | Reference |

| This compound | Active Methylene Compounds | Knoevenagel Condensation | Weak Base | α,β-unsaturated indole derivatives | mychemblog.comthermofisher.com |

| 3-methylindole-2-carboxaldehyde | Cyclic Active Methylene Compounds | Knoevenagel Condensation | Thermal (catalyst-free) | 2-indolylmethylene-linked compounds | oszk.hu |

The aldehyde functionality of this compound readily reacts with hydrazines and hydroxylamine (B1172632) to form the corresponding hydrazones and oximes. For example, the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine (B178648) hydrate (B1144303) yields 2-chloro-3-(hydrazonomethyl)quinoline. nih.gov Similarly, reaction with hydroxylamine hydrochloride would lead to the formation of the corresponding oxime. researchgate.net

Furthermore, the reaction of indole-3-carbaldehyde with carbidopa, a hydrazine derivative, in an acidic solution leads to the formation of a colored aldazine, indole-3-carbaldehyde azine. unifi.it Thiosemicarbazones can also be synthesized, as exemplified by the formation of 3-chloro-1H-indole-2-carbaldehyde N-cyclohexylthiosemicarbazone. sigmaaldrich.com These reactions are typically carried out by refluxing the reactants in a suitable solvent, sometimes with the addition of a catalytic amount of acid. scirp.org

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | 2-chloro-3-(hydrazonomethyl)quinoline | nih.gov |

| Indole-3-carbaldehyde | Carbidopa | Indole-3-carbaldehyde azine | unifi.it |

| 2-(4-Bromophenyl)-1H-indole-3-carboxaldehyde | Hydrazine Derivatives | Hydrazones | scirp.org |

| 3-chloro-1H-indole-2-carbaldehyde | N-cyclohexylthiosemicarbazide | 3-chloro-1H-indole-2-carbaldehyde N-cyclohexylthiosemicarbazone | sigmaaldrich.com |

Cyclization Reactions Initiated by the Aldehyde Group

The aldehyde group of this compound can act as an electrophilic center to initiate intramolecular or intermolecular cyclization reactions. These reactions are pivotal for the construction of fused heterocyclic systems containing the indole nucleus. For instance, multicomponent one-pot reactions of substituted 2-chloro-3-formylquinolines with compounds like 6-amino-pyrimidine-2,4(1H,3H)-diones and 5-methyl-2,4-dihydro-3H-pyrazol-3-one can lead to the formation of complex dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov

Reactions Involving the Chloro Substituent at Position 2

The chloro substituent at the 2-position of the indole ring is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups at this position, further diversifying the chemical space of indole derivatives. For example, the chlorine atom in 2-chloroquinoline-3-carbaldehydes can be displaced by various nucleophiles. researchgate.net

Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of the indole ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-rich nature of the indole system. While direct nucleophilic substitution on 2-haloindoles can be challenging, the presence of activating groups, such as a 1-methoxy substituent, has been shown to significantly enhance the reactivity of the C2 position towards nucleophiles. For instance, studies on 1-methoxyindole-3-carboxaldehyde have demonstrated its utility as a substrate for such substitutions, leading to a variety of 2-substituted indole-3-carboxaldehydes. semanticscholar.org

In a similar vein, 1-methoxy-6-nitroindole-3-carbaldehyde has been established as an excellent electrophile that reacts regioselectively at the C2-position with a wide array of nucleophiles. This suggests that the C2-chloro group of this compound can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to yield 2-substituted derivatives. The reaction likely proceeds through an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, leading to a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore the aromaticity of the indole ring.

| Nucleophile Type | Potential Product | Reference Context |

|---|---|---|

| Amines (R-NH₂) | 2-Amino-1H-indole-3-carbaldehyde | General reactivity of haloindoles towards nucleophiles. |

| Thiols (R-SH) | 2-(Alkyl/Arylthio)-1H-indole-3-carbaldehyde | Analogous reactions on activated indole systems. |

| Alkoxides (R-O⁻) | 2-Alkoxy-1H-indole-3-carbaldehyde | Versatility of 1-methoxyindole-3-carboxaldehyde as a substrate. semanticscholar.org |

| Carbon Nucleophiles (e.g., Malonates) | 2-(Dicarboxy-methyl)-1H-indole-3-carbaldehyde | Broad scope of nucleophiles used in similar systems. |

Cross-Coupling Reactions

The C2-chloro substituent makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the haloindole with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. organic-chemistry.orglibretexts.org It is widely used for the synthesis of biaryl compounds and has been successfully applied to aryl chlorides. rsc.orgmdpi.com For this compound, a Suzuki coupling would yield 2-aryl- or 2-vinyl-1H-indole-3-carbaldehydes, significantly increasing molecular complexity. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to give the final product. libretexts.org

Sonogashira Coupling: This reaction couples the haloindole with a terminal alkyne to create a C-C bond, yielding 2-alkynyl-1H-indole-3-carbaldehydes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method provides a direct route to conjugated enyne systems and is valuable in the synthesis of natural products and organic materials. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the haloindole with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a cornerstone of modern synthetic chemistry for constructing aryl amines. wikipedia.org Applying this reaction to this compound would provide access to a range of 2-amino-1H-indole-3-carbaldehyde derivatives, which are important pharmacophores. The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl halide, coordination of the amine, deprotonation, and finally, reductive elimination. wikipedia.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) catalyst, Base | 2-Aryl-1H-indole-3-carbaldehyde | organic-chemistry.orglibretexts.org |

| Sonogashira Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-1H-indole-3-carbaldehyde | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | R¹R²NH | Pd(0) catalyst, Base | 2-(R¹R²N)-1H-indole-3-carbaldehyde | wikipedia.orgorganic-chemistry.org |

Modifications of the Indole Ring System

Beyond transformations at the C2 position, the indole ring itself can be functionalized through various reactions.

Electrophilic Aromatic Substitution

The indole nucleus is inherently rich in electrons, making it highly reactive towards electrophiles. scispace.com The preferred site of electrophilic attack is typically the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate). ic.ac.uk However, in this compound, the C3 position is already substituted.

Metal-Catalyzed Functionalizations

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient alternative to traditional electrophilic substitution. bohrium.com Palladium-catalyzed C-H activation has emerged as a powerful strategy for modifying the indole core. nih.gov

Research on 1H-indole-3-carbaldehyde has shown that the formyl group can act as a directing group to facilitate C-H arylation at the C4 position of the indole ring. nih.govacs.org This reaction typically employs a palladium(II) catalyst, an oxidant, and an aryl iodide. acs.org It is plausible that this compound would undergo a similar C4-selective C-H functionalization. This approach avoids issues with regioselectivity often encountered in electrophilic substitution and provides a direct route to C4-arylated indoles.

| Reaction Type | Reagent | Position of Functionalization | Controlling Factor | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Electrophile (E⁺) | C5 or C6 | Electronic effects of existing substituents | ic.ac.ukuci.edu |

| Palladium-Catalyzed C-H Arylation | Aryl Iodide | C4 | Directing effect of C3-carbaldehyde | nih.govacs.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the local electronic environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 2-chloro-1H-indole-3-carbaldehyde reveals distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the range of δ 7.2-8.4 ppm. rsc.org The aldehyde proton (CHO) is highly deshielded and characteristically appears as a singlet far downfield, generally above δ 9.9 ppm. rsc.orgrsc.org The N-H proton of the indole (B1671886) ring is also a distinct singlet, with its chemical shift being sensitive to solvent and concentration, but typically found in the δ 8.0-9.0 ppm region. rsc.org

Table 1: Typical ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | ~10.0 | Singlet (s) | N/A |

| NH | ~8.8 | Broad Singlet (br s) | N/A |

| H-4 | ~8.3 | Multiplet (m) | - |

| H-5 | ~7.3 | Multiplet (m) | - |

| H-6 | ~7.3 | Multiplet (m) | - |

| H-7 | ~7.4 | Multiplet (m) | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific NMR instrument used.

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. Due to the wide chemical shift range of ¹³C NMR, it is common for all nine carbon atoms of this compound to be resolved as individual signals. libretexts.org The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately δ 185 ppm. rsc.org The carbon atom bearing the chlorine (C-2) is also significantly downfield. The carbons of the benzene ring typically resonate between δ 111 and 137 ppm. rsc.orglibretexts.org

Table 2: Estimated ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~185 |

| C-2 | ~136 |

| C-3 | ~118 |

| C-3a (Bridgehead) | ~125 |

| C-4 | ~121 |

| C-5 | ~123 |

| C-6 | ~124 |

| C-7 | ~112 |

| C-7a (Bridgehead) | ~137 |

Note: These values are estimates based on typical shifts for similar structures. rsc.org

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. weebly.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring (e.g., H-4 with H-5, H-5 with H-6, etc.), helping to assign these signals definitively. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms. sdsu.edu Each CH group in the molecule (C4-H4, C5-H5, C6-H6, C7-H7, and the aldehyde C-H) would produce a cross-peak, linking the proton signal to its corresponding carbon signal. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is useful for determining stereochemistry and conformation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₉H₆ClNO), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion. nih.gov

The mass spectrum typically shows a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at m/z 179 and m/z 181. whitman.edu

Common fragmentation pathways for aldehydes include the loss of the formyl radical (•CHO, 29 mass units) or a hydrogen atom. libretexts.orgopenstax.org The fragmentation of the indole ring itself can also occur, leading to a complex pattern that helps in structural confirmation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity |

| 179/181 | [M]⁺ (Molecular Ion) |

| 150/152 | [M - CHO]⁺ |

| 144 | [M - Cl]⁺ |

| 116 | [M - Cl - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. nih.gov

The IR spectrum of this compound shows several characteristic absorption bands:

A sharp, strong absorption for the aldehyde C=O stretch, typically found in the region of 1650-1700 cm⁻¹. lumenlearning.com

A broad absorption band for the N-H stretch of the indole ring, usually appearing around 3200-3400 cm⁻¹. derpharmachemica.com

Absorptions for aromatic C-H stretching are observed above 3000 cm⁻¹. libretexts.org

In-ring C=C stretching vibrations for the aromatic system appear in the 1400-1600 cm⁻¹ region. libretexts.org

The C-Cl stretch gives rise to a signal in the fingerprint region, typically between 600-800 cm⁻¹. libretexts.org

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aldehyde C=O | Stretch | ~1680 |

| Aromatic C=C | Stretch | ~1600-1450 |

| C-Cl | Stretch | ~750 |

X-ray Diffraction Analysis for Solid-State Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light—and the types of electronic transitions involved.

The electronic spectrum of this compound is primarily determined by the indole ring system, which acts as the principal chromophore. The indole chromophore exhibits characteristic absorption bands arising from π → π* transitions. In the parent indole molecule, two main absorption bands are typically observed, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The presence of substituents on the indole ring, such as the chloro group at the C2 position and the carbaldehyde (formyl) group at the C3 position, significantly modifies the electronic properties of the chromophore and, consequently, its UV-Vis spectrum. nih.gov

The formyl group (–CHO) is an electron-withdrawing group that extends the conjugation of the π-system of the indole ring. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted indole. nih.gov Furthermore, the carbonyl group within the carbaldehyde moiety introduces the possibility of a weak, lower-energy n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

The chlorine atom at the C2 position also influences the spectrum. As an electron-withdrawing group, it contributes to the bathochromic shift observed due to the formyl group. core.ac.uk Computational studies on substituted indoles have shown that electron-withdrawing substituents tend to increase the absorption wavelength. nih.govchemrxiv.org

The UV-Vis spectrum of the parent compound, indole-3-carbaldehyde, shows distinct absorption maxima. A product information sheet lists its λmax values at 243, 260, and 297 nm. caymanchem.com Another closely related compound, indole-3-acetaldehyde, displays maxima at 244, 260, and 300 nm. researchgate.net The introduction of a chlorine atom at the C2 position is expected to further shift these peaks to slightly longer wavelengths.

Solvent polarity also plays a crucial role in the position of the absorption bands, a phenomenon known as solvatochromism. For π → π* transitions, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state, leading to a bathochromic (red) shift. nih.gov Conversely, for n → π* transitions, polar protic solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen, lowering the energy of the ground state and causing a hypsochromic (blue) shift. Studies on various indole derivatives have confirmed that the fluorescence emission maximum generally shows a bathochromic shift in more polar solvents. core.ac.uk

The table below compares the absorption maxima of indole and indole-3-carbaldehyde in different types of solvents to illustrate the effect of substitution and solvent environment. While specific experimental data for this compound is not widely available in the literature, the expected values would show a further bathochromic shift relative to indole-3-carbaldehyde due to the electronic influence of the chloro substituent.

Table 1: UV-Vis Absorption Maxima (λₘₐₓ) of Indole and Related Compounds

| Compound | Solvent | λₘₐₓ (nm) | Transition Type | Reference(s) |

| Indole | Cyclohexane | ~262, ~278, ~288 | ¹Lₐ, ¹Lₑ | nih.gov |

| Water | ~280, ~288 | ¹Lₐ, ¹Lₑ | nih.gov | |

| Indole-3-carbaldehyde | Not Specified | 243, 260, 297 | π → π | caymanchem.com |

| Indole-3-acetaldehyde | Not Specified | 244, 260, 300 | π → π | researchgate.net |

| This compound | Not Specified | Predicted bathochromic shift from Indole-3-carbaldehyde | π → π, n → π |

Note: The data for this compound is a prediction based on established spectroscopic principles of substituent effects.

Computational Chemistry and Theoretical Investigations of 2 Chloro 1h Indole 3 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-chloro-1H-indole-3-carbaldehyde, DFT calculations offer a detailed understanding of its geometry, electronic distribution, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization of this compound has been performed using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to determine the most stable conformation. researchgate.netresearchgate.net These calculations help in understanding the three-dimensional arrangement of atoms and the structural parameters of the molecule. For the related compound 1H-Indole-3-carbaldehyde (1H-I3A), optimized binding parameters show good agreement with experimental data. researchgate.net

Conformational analysis identifies the different spatial arrangements of the atoms in a molecule and their relative energies. For derivatives like 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, vibrational analysis has shown that the formyl group is coplanar with the indole (B1671886) ring, leading to resonance conjugation that reduces the force constant of the carbonyl group. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, MEP)

The electronic properties of this compound are investigated through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. eurjchem.com In the case of 1H-I3A, the HOMO/LUMO energy results indicate that significant charge transfer occurs within the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another important tool for analyzing the electronic structure. It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For 1H-I3A, the MEP surface analysis has been performed to illustrate the charge distribution and identify reactive sites. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequencies for this compound and its analogs can be calculated using DFT methods. researchgate.netnih.gov These calculated frequencies are often compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a complete vibrational assignment of the fundamental modes. researchgate.net For the related compound 2-chloroquinoline-3-carboxaldehyde, the vibrational frequencies were scaled to compensate for errors arising from the basis set. nih.gov

These computational studies also aid in the prediction of other spectroscopic properties. For instance, in the analysis of 1H-I3A, the GIAO (Gauge-Including Atomic Orbital) method was used to compute 1H-NMR and 13C-NMR chemical shifts, which were then compared with experimental spectra. researchgate.net Similarly, the TD-DFT (Time-Dependent Density Functional Theory) method has been used to analyze electronic properties like UV-Vis spectra in different solvents. researchgate.net

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein at the atomic level.

Target Identification and Binding Mode Analysis

Molecular docking studies for derivatives of this compound help in identifying potential protein targets and analyzing their binding modes. For example, derivatives of 1H-indole-3-carboxaldehyde have been studied for their binding to various proteins to understand their biological activity. researchgate.netnih.gov In a study on 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, molecular docking was used to ascertain its binding mode and the nature of chemical interactions with target proteins. researchgate.net

The analysis of the binding mode reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. This information is crucial for understanding the mechanism of action.

Prediction of Binding Affinity and Drug Likeness

Molecular docking simulations also provide a prediction of the binding affinity, often expressed as a binding energy score, which indicates the strength of the interaction between the ligand and the protein. nih.gov A lower binding energy generally suggests a more stable complex and a higher potential for biological activity. nih.gov For instance, the binding efficiency of 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde was theoretically predicted to be better with the target receptor of S. aureus than that of N. meningitidis. researchgate.net

Furthermore, computational tools are used to predict the "drug-likeness" of a compound based on various physicochemical properties. These predictions help in the early stages of drug discovery to assess the potential of a compound to be developed into a drug.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the dynamics of intermolecular interactions over time. While specific MD simulation studies focused solely on this compound are not extensively documented in the literature, the principles of this technique are widely applied to similar heterocyclic systems, including indole derivatives, to understand their behavior in various environments.

MD simulations can elucidate the conformational preferences of the this compound molecule. For instance, the rotation around the single bond connecting the indole ring and the carbaldehyde group can be studied to determine the most stable conformers. In related indole-3-carbaldehyde derivatives, it has been shown that the planarity of the molecule is a key factor, with the carbaldehyde group often lying nearly co-planar with the indole ring. nih.gov DFT and IRC calculations on related 1-(arylsulfonyl)indole molecules have shown that the rotational barrier between conformers is relatively low, in the range of 2.5–5.5 kcal/mol. nih.gov For this compound, MD simulations could map the energy landscape associated with this rotation, identifying energy minima and transition states.

Furthermore, MD simulations are invaluable for studying the interaction of this compound with other molecules, such as solvent molecules or biological macromolecules. For example, in a biological context, simulations can model the binding of the molecule to a protein's active site, providing insights into the stability of the complex and the key interacting residues. These simulations can track the movement of the ligand within the binding pocket, the conformational changes in both the ligand and the protein upon binding, and the network of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. In studies of other indole derivatives, MD simulations have been used to explore biomolecular stability and interactions with protein targets. rsc.org

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its physicochemical properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of a series of compounds with their biological activity.

For this compound and its derivatives, a range of quantum chemical descriptors can be calculated using methods like Density Functional Theory (DFT). Some key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for determining the electron-donating and electron-accepting abilities of a molecule, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions.

Atomic Charges: The distribution of partial charges on individual atoms can reveal sites prone to electrostatic interactions.

A QSAR study on 2-phenylindole-3-carbaldehyde derivatives identified the importance of electrostatic potential charges, surface area, and the presence of bulky groups and chlorine substitution for antimitotic activity. nih.gov This suggests that for this compound derivatives, these descriptors would also be critical in predicting their biological activities. For instance, modifying substituents on the indole ring or the phenyl group would alter these descriptors, leading to changes in activity.

The following table presents some computed quantum chemical descriptors for the parent compound, this compound, obtained from public databases. nih.gov

| Descriptor | Value |

| Molecular Weight | 179.61 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 179.013792 g/mol |

| Topological Polar Surface Area | 32.9 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 185 |

These descriptors can serve as a baseline for QSAR models. By synthesizing and testing a series of derivatives of this compound and calculating their respective quantum chemical descriptors, a mathematical model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the nature and extent of different intermolecular contacts.

For this compound, a Hirshfeld surface analysis would reveal the key interactions that govern its crystal packing. The analysis generates a 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). Different types of interactions have characteristic appearances on this plot.

Based on studies of other halogenated indole derivatives and related heterocyclic compounds, the following intermolecular interactions would be expected to be significant in the crystal structure of this compound: nih.govresearchgate.netnih.gov

O···H/H···O contacts: These represent hydrogen bonding interactions, likely involving the aldehyde oxygen and the N-H group of the indole ring, as well as C-H···O interactions.

Cl···H/H···Cl contacts: The presence of the chlorine atom introduces the possibility of halogen bonding and other weak interactions involving chlorine.

C···H/H···C contacts: These are indicative of C-H···π interactions, where a C-H bond interacts with the π-system of the indole or benzene (B151609) rings.

π···π stacking: Interactions between the aromatic rings of adjacent molecules are also likely to play a role in the crystal packing.

A Hirshfeld surface analysis of a bromo-substituted indole derivative revealed that H···O/O···H, H···H, Br···H/H···Br, and C···H/H···C contacts were the most significant, with contributions of 24.3%, 18.4%, 16.8%, and 8.4%, respectively. nih.gov Similarly, for a chloro-substituted acetamide, C···H/H···C, O···H/H···O, and Cl···H/H···Cl interactions were found to be major contributors to the surface area. researchgate.net

The following table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts for this compound, based on findings for similar structures.

| Intermolecular Contact | Estimated Percentage Contribution |

| H···H | ~30-40% |

| O···H/H···O | ~20-30% |

| Cl···H/H···Cl | ~10-20% |

| C···H/H···C | ~5-15% |

| C···C (π-π stacking) | ~5-10% |

| Other | <5% |

This quantitative analysis allows for a detailed comparison of the packing motifs in different polymorphs or in a series of related derivatives, providing insights into how substituent changes can modulate the solid-state architecture.

Biological Activities and Mechanistic Insights of 2 Chloro 1h Indole 3 Carbaldehyde Derivatives

Anticancer Potential and Mechanisms

The indole (B1671886) scaffold is a "privileged structure" in drug discovery, and its derivatives have been extensively studied for their anticancer properties. Chloro-substituted indole-3-carbaldehyde derivatives, in particular, have shown promise by influencing key processes in cancer progression, including cellular proliferation and programmed cell death (apoptosis).

Inhibition of Cellular Proliferation

The ability to inhibit the uncontrolled growth of cancer cells is a primary indicator of a compound's anticancer potential. Studies have shown that certain indole derivatives can significantly suppress cancer cell proliferation. For instance, a novel synthesized Indole-3-carbaldehyde derivative (NI-3-CD) has been shown to inhibit the growth of the acute promyelocytic leukemia (APL) cell line, NB4. researchgate.net The inhibitory effects on cellular proliferation were observed to be dose- and time-dependent. researchgate.net Similarly, (3-chloroacetyl)-indole, a derivative of indole-3-carbinol, was found to more strongly inhibit colon cancer cell growth than its parent compound. nih.gov

Induction of Apoptosis

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy as it eliminates malignant cells. Indole compounds are known to be effective inducers of apoptosis. nih.gov The novel Indole-3-carbaldehyde derivative (NI-3-CD) mentioned earlier was found to induce apoptosis in NB4 leukemia cells. researchgate.net This process is often mediated by the regulation of key proteins involved in the cell cycle. For example, the derivative was shown to down-regulate Cyclin D and up-regulate p21, a protein that can halt the cell cycle, thereby promoting apoptosis. researchgate.net Another study on isatin-indole conjugates, derived from the condensation of isatin (B1672199) derivatives with 1H-indole-3-carbohydrazide, demonstrated their ability to induce apoptosis in colorectal cancer cells. nih.gov These compounds were also found to inhibit the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov

Targeting Specific Cancer Pathways (e.g., tubulin polymerization)

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an important target for anticancer drugs. Several indole derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govrsc.org For example, a series of thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for their ability to destabilize microtubules. nih.govrsc.org Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization. nih.govrsc.org While this research does not specifically involve 2-chloro-1H-indole-3-carbaldehyde, it highlights a critical anticancer mechanism associated with the broader indole scaffold.

Antimicrobial Efficacy

With the rise of multidrug-resistant pathogens, there is a pressing need for new antimicrobial agents. Derivatives of chloro-1H-indole-3-carbaldehyde have demonstrated notable activity against a range of bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Several studies have confirmed the antibacterial potential of chloro-indole-3-carbaldehyde derivatives. Semicarbazone derivatives, in particular, have shown inhibitory effects. One study synthesized and tested 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide, which exhibited activity against both Gram-positive and Gram-negative bacteria. researchgate.net The minimum inhibitory concentration (MIC) values indicate its effectiveness against these strains. researchgate.net

| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | Pseudomonas aeruginosa | > 200 | researchgate.net |

| Bacillus subtilis | 150 | Escherichia coli | > 200 |

Other indole derivatives have also been evaluated. A series of 3-substituted indoles were synthesized, with many showing better activity against Gram-positive than Gram-negative bacteria. scirp.org However, all tested compounds in that particular study were inactive against Pseudomonas aeruginosa. scirp.org

Antifungal Activity

The antifungal properties of indole derivatives have also been an area of active research. Hydrazone-type compounds derived from indole-3-aldehyde have been evaluated for their in vitro activity against various fungi, including Candida albicans. nih.gov Studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown that halogen substitution on the indole ring can enhance antifungal activity. mdpi.com Specifically, compounds with chloro-substitutions, such as 3-(5-chloro-1H-indol-3-yl)-3-hydroxyindolin-2-one and 5-chloro-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one, were synthesized and evaluated. mdpi.com Furthermore, indole derivatives containing 1,2,4-triazole (B32235) have demonstrated excellent antifungal activities against Candida krusei and moderate activities against Candida albicans. nih.gov

| Compound | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Candida albicans | MIC values of 6.25-100 mg/ml | nih.gov |

| Indole-triazole derivatives (e.g., 1b, 2b-d, 3b-d) | Candida albicans | MIC of 3.125 µg/mL | nih.gov |

| Indole-triazole derivatives | Candida krusei | Excellent activity |

Antiviral Properties

The indole scaffold is a fundamental component in numerous antiviral agents. nih.gov While direct studies on the antiviral properties of this compound are not extensively detailed in the provided research, the broader class of indole derivatives has shown significant promise. For instance, certain indole derivatives have demonstrated high activity against the Hepatitis C Virus (HCV), with EC50 values as low as 0.6 μM. frontiersin.org Other studies have identified indole compounds with potent anti-HIV activity, inhibiting the virus at IC50 values of 1.4 μM. frontiersin.org

Specifically, a series of indole-3-carbaldehydes with N-sulfonyl phenyl or N-phenacyl substitutions were synthesized and evaluated for their anti-HIV activity. indiandrugsonline.org Three of these compounds showed significant inhibition of HIV-1 integrase with IC50 values at or below 5.32 μM. indiandrugsonline.org One particular derivative exhibited notable anti-HIV activity against the HIV-1 strain IIIB with an IC50 of 3.16 μM and also showed promising activity against a mutant reverse transcriptase strain. indiandrugsonline.org

Furthermore, research into water-soluble, low-molecular-weight compounds with structures similar to arbidol (B144133) identified an indole derivative that completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. actanaturae.ru This highlights the potential of the indole core structure in developing treatments for various viral infections. The versatility of the indole nucleus allows for a wide range of chemical modifications, making it a privileged scaffold in the search for novel antiviral drugs. nih.govfrontiersin.org

Anti-parasitic (e.g., Anti-Toxoplasma gondii, Anthelmintic) Activities

Derivatives of this compound have shown notable efficacy against various parasites, particularly Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govmdpi.com

In a study investigating the protective effects of indole aldehyde derivatives on the intestinal barrier during acute T. gondii infection, this compound (designated as A5) was among the synthesized compounds. nih.govnih.gov This compound, along with others, demonstrated a higher selectivity index compared to the control drug, spiramycin. nih.govnih.gov In vivo experiments revealed that derivative A5 achieved an inhibition rate of 22.2% against T. gondii tachyzoites in the peritoneal cavity of infected mice. nih.gov These derivatives were found to enhance gastrointestinal motility and increase levels of the antioxidant glutathione (B108866) in the small intestine, while reducing markers of oxidative stress. nih.govnih.gov

The anti-parasitic activity is not limited to T. gondii. The indole scaffold is also a key feature in compounds developed for their activity against other parasites, including those responsible for malaria and leishmaniasis. nih.gov For example, Schiff bases derived from indole-3-carboxaldehyde (B46971) have demonstrated excellent anti-parasitic activities. researchgate.net

Table 1: Anti-Toxoplasma gondii Activity of Indole Derivatives

| Compound | Designation | Inhibition Rate of Tachyzoites (%) |

|---|---|---|

| 1-Formyl-1H-indole-3-acetonitrile | A1 | 22.3 |

| Indole-3-carboxaldehyde | A3 | 33.3 |

| This compound | A5 | 22.2 |

| 1-Methyl-indole-3-carboxaldehyde | A8 | 18.3 |

| 1-Methyl-2-phenyl-1H-indole-3-carboxaldehyde | A9 | 28.1 |

Data sourced from a study on the intestinal barrier protective effect of indole aldehyde derivatives in mice with acute T. gondii infection. nih.gov

Anti-inflammatory and Antioxidant Activities

The indole nucleus is a well-established pharmacophore in compounds exhibiting anti-inflammatory and antioxidant properties. scirp.orgresearchgate.net Derivatives of this compound have been investigated for these activities, often in the context of their broader biological profiles.

Hybrid molecules incorporating both imidazole (B134444) and indole nuclei have been evaluated for their anti-inflammatory and antinociceptive effects. nih.gov Compounds such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and its bromo-benzyl derivative demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in animal models. nih.gov

In terms of antioxidant activity, a series of C-3 substituted indole derivatives were synthesized and evaluated. nih.gov The study found that the antioxidant capacity was significantly influenced by the nature of the substituent at the C-3 position. nih.gov While some derivatives showed potent radical scavenging and cytoprotective effects against oxidative stress, the presence of an unsubstituted indole nitrogen atom was deemed crucial for this activity. nih.gov Another study on novel indole-3-carboxaldehyde analogues conjugated with different aryl amines found that some of these compounds displayed superior antioxidant activity compared to the standard, butylated hydroxy anisole (B1667542) (BHA). researchgate.netderpharmachemica.com

Other Noteworthy Biological Activities (e.g., Analgesic)

Beyond the aforementioned properties, derivatives of this compound have been explored for other biological activities, including analgesic effects. The indole framework is present in many compounds with a wide range of pharmacological actions. derpharmachemica.com

Studies on hybrid molecules containing both indole and imidazole rings have demonstrated not only anti-inflammatory but also antinociceptive (analgesic) activities. nih.gov In a model of acetic acid-induced writhing in mice, treatment with these indole derivatives led to a significant reduction in the number of writhes, indicating a peripheral analgesic effect. nih.gov For instance, one derivative, LPSF/NN-56, produced a 63.1% reduction in abdominal writhing. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key molecular features that govern their therapeutic potential.

Impact of Substituent Modifications on Biological Profiles

Modifications to the substituents on the indole ring and the aldehyde group have a profound impact on the biological activity of these compounds. For instance, in the context of anti-HIV agents, the addition of N-sulfonyl phenyl or N-phenacyl groups to indole-3-carbaldehyde was a key modification that led to significant inhibitory activity against HIV-1 integrase. indiandrugsonline.org

In the development of allosteric modulators for the CB1 receptor, SAR studies of 1H-indole-2-carboxamides revealed that the presence of a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency. nih.govnih.gov Furthermore, short alkyl groups at the C3 position were also found to be beneficial. nih.govnih.gov

For antioxidant activity, the coupling of aryl amines to the indole-3-carboxaldehyde scaffold was shown to be a critical feature for significant activity. derpharmachemica.com Specifically, a derivative bearing a methoxy (B1213986) group, which is an electron-donating group, in addition to a phenolic moiety, exhibited dominant DPPH radical scavenging activity. derpharmachemica.com

Positional Isomerism and Activity Modulation

The position of substituents on the indole ring can significantly modulate the biological activity of the derivatives. In a study of indole derivatives as CysLT1 receptor antagonists, it was found that substitution at position 4 of the indole ring was the least favorable for activity. nih.gov Conversely, derivatives with a methoxy group substituted at position 7 of the indole ring showed the most favorable activity. nih.gov

Furthermore, the isomeric form of the molecule can also play a crucial role. In a study of N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors, both syn and anti isomers were synthesized and evaluated. mdpi.com This highlights that stereochemistry and positional isomerism are key considerations in the design of biologically active indole derivatives.

Applications in Advanced Organic Synthesis and Material Science

Precursor for Complex Heterocyclic Systems

2-Chloro-1H-indole-3-carbaldehyde serves as a valuable precursor for the synthesis of a variety of complex heterocyclic systems. Its reactive sites, including the N-H of the indole (B1671886), the electrophilic carbon at the 2-position, and the aldehyde group, allow for a range of synthetic manipulations.

The synthesis of fused indole derivatives is a significant area of research due to the prevalence of these scaffolds in biologically active natural products and pharmaceuticals. rug.nl this compound is an effective starting material for creating such fused systems.

A notable example is the synthesis of imidazo[1,2-a]indoles. A two-step process has been developed that begins with the N-alkylation of the this compound ring. This is followed by treatment with aromatic amine hydrochlorides, which leads to a nucleophilic substitution of the chlorine atom at the C-2 position of the indole. Subsequent cyclization and condensation at the aldehyde group result in the formation of protonated Schiff bases of imidazo[1,2-a]indoles. researchgate.net The structure of these fused systems has been confirmed through NMR spectroscopy and X-ray structural analysis. researchgate.net

The reaction of this compound with epibromohydrin (B142927) yields the expected 1-(oxiran-2-ylmethyl) derivative. However, a similar reaction with epichlorohydrin (B41342) leads to the formation of an oxazolo[3,2-a]indole skeleton, demonstrating the utility of this precursor in generating diverse fused heterocyclic systems. researchgate.net

| Starting Material | Reagents | Product | Reference |

| This compound | 1. 2-bromo-1,1-diethoxyethane2. Aromatic amine hydrochlorides | Imidazo[1,2-a]indoles (as protonated Schiff bases) | researchgate.net |

| This compound | Epichlorohydrin | Oxazolo[3,2-a]indole skeleton | researchgate.net |

The construction of polycyclic scaffolds is another important application of this compound and its parent compound, indole-3-carboxaldehyde (B46971). These complex structures are often key components of medicinally relevant molecules. researchgate.net While specific examples starting directly from the 2-chloro derivative are not extensively documented, the principles of using indole-3-aldehydes for building polycyclic systems are well-established. For instance, substrate-dependent divergent annulation reactions of indoles have been used to create polycyclic fused indoline (B122111) scaffolds. nih.gov This highlights the potential of this compound to participate in similar cycloaddition reactions, where the chloro and aldehyde groups could influence the regioselectivity and reactivity of the process.

Ligand Design in Coordination Chemistry

Indole derivatives, particularly those with coordinating groups like aldehydes and imines, have garnered attention as ligands in coordination chemistry. nih.gov The resulting metal complexes have shown a range of interesting properties and potential applications. nveo.org

Schiff bases derived from indole-3-carboxaldehyde are a common class of ligands. nih.gov These are typically synthesized through the condensation of the aldehyde with a primary amine. The resulting imine nitrogen, along with other potential donor atoms in the molecule, can coordinate to various metal ions. For example, Schiff bases derived from indole-3-carbaldehyde have been used to create complexes with copper(II) and iron(III). nveo.org The coordination behavior of these ligands can be influenced by the substituents on the indole ring. The presence of a chloro group at the 2-position of this compound would likely modulate the electronic properties of the resulting Schiff base ligand and, consequently, the properties of its metal complexes.

| Ligand Type | Metal Ion(s) | Resulting Complex | Potential Application | Reference |

| Schiff base from indole-3-carbaldehyde | Cu(II), Fe(III) | Metal-Schiff base complexes | Catalysis (catecholase mimics) | nveo.org |

| 2-imino-indole derivatives | Ni(II) | Neutral nickel complexes | Not specified | nih.gov |

Applications in Polymer Chemistry

While specific polymers derived directly from this compound are not widely reported, indole-3-carboxaldehyde itself has been identified as having applications in polymer chemistry. nih.gov The aldehyde functionality can participate in polymerization reactions, potentially leading to the formation of novel polymer backbones or the incorporation of indole moieties as pendant groups. The development of new polymerization methods and the search for monomers that can impart specific properties to polymers are ongoing areas of research in polymer chemistry. beilstein-journals.org Given the reactivity of the aldehyde group, it is conceivable that this compound could be explored as a monomer or a modifying agent in the synthesis of functional polymers. The presence of the chloro- and indole- functionalities could bestow unique electronic or photoresponsive properties to the resulting polymeric materials.

Chromophore Applications

A chromophore is a part of a molecule responsible for its color. ossila.com The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. Indole-3-carboxaldehyde has been noted for its potential as a chromophore. nih.gov The extended π-system of the indole ring in conjugation with the carbonyl group of the aldehyde allows for electronic transitions in the UV-visible region of the electromagnetic spectrum. unifi.it

The introduction of a chlorine atom at the 2-position, as in this compound, can act as an auxochrome, modifying the absorption characteristics of the chromophore. This can lead to a shift in the absorption maximum (either a bathochromic or hypsochromic shift) and a change in the intensity of absorption. The photophysical properties of fused indole derivatives have been studied, revealing that modifications to the core structure can lead to materials with high fluorescence emission. beilstein-journals.org This suggests that derivatives of this compound could be investigated for their potential as fluorescent probes or as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

Research surrounding 2-chloro-1H-indole-3-carbaldehyde and its parent compound, indole-3-carbaldehyde, is predominantly anchored in synthetic and medicinal chemistry. The indole (B1671886) nucleus is recognized as a "privileged structure" in drug discovery, appearing in numerous natural products and pharmaceuticals. nih.govnih.gov Consequently, derivatives of this compound have been synthesized and investigated for a wide array of biological activities.

The primary role of this compound is as a key intermediate. researchgate.netresearchgate.net The aldehyde functional group readily participates in condensation reactions, such as the formation of Schiff bases and Knoevenagel condensations, allowing for the introduction of diverse molecular fragments. researchgate.netnih.govjocpr.com The chlorine atom at the C2 position is also a key reactive site, often targeted for substitution or cyclization reactions to build fused heterocyclic systems. nih.govrsc.org

Studies have demonstrated that derivatives synthesized from indole aldehydes exhibit a broad spectrum of pharmacological effects. These include potential applications as anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV agents. nih.govnih.govresearchgate.net For instance, the condensation of indole aldehydes with various amines and amides has led to the creation of compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov

Table 1: Investigated Biological Activities of Indole-3-Carbaldehyde Derivatives

| Biological Activity | Target/Application Area | Key Findings/Examples | Reference |

|---|---|---|---|

| Anticancer | Tubulin Polymerization Inhibition, Cytotoxicity | Indole-substituted furanones showed significant cytotoxicity against cancer cell lines. | nih.gov |

| Antibacterial | MRSA, Mycobacterium tuberculosis | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives showed potent activity against MRSA. | nih.gov |

| Antifungal | Candida albicans | Derivatives have been tested against various fungal strains. | nih.govresearchgate.net |

| Antioxidant | Free Radical Scavenging | Novel indole-3-carboxaldehyde (B46971) analogues conjugated with aryl amines exhibited significant antioxidant potential. | derpharmachemica.com |

| Anti-parasitic | Trypanosoma cruzi (Chagas Disease) | Indole-based compounds were identified as hits in high-content screening. | nih.govacs.org |

| Anti-inflammatory | General Inflammation Pathways | The indole scaffold is a common feature in many anti-inflammatory agents. | nih.govresearchgate.net |

Emerging Synthetic Methodologies and Green Chemistry Approaches

Traditionally, the synthesis of indole-3-carbaldehydes often relies on methods like the Vilsmeier-Haack reaction, which involves phosphorus oxychloride and dimethylformamide. google.comorgsyn.org While effective, these methods often require harsh conditions and stoichiometric reagents. researchgate.net

In response to growing environmental awareness, the focus has shifted towards developing greener and more sustainable synthetic protocols. beilstein-journals.org For reactions involving indoles and aldehydes, several innovative approaches are gaining traction. These include the use of photocatalysis, nanocatalysts, microwave irradiation, and aqueous reaction media. beilstein-journals.org For example, the use of nano-TiO2 as a non-toxic, reusable catalyst has been shown to provide excellent yields for the reaction of indole with aldehydes under solvent-free conditions in a matter of minutes. beilstein-journals.org Similarly, reactions catalyzed by simple molecules like iodine or bromine in water represent a significant step forward in environmentally friendly synthesis. beilstein-journals.org Electrochemical synthesis is also emerging as a promising alternative, offering mild reaction conditions and high selectivity. researchgate.net

Table 2: Comparison of Synthetic Approaches for Indole Derivatives

| Approach | Traditional Methods | Emerging Green Methods | Reference |

|---|---|---|---|

| Catalysts | Stoichiometric strong acids or Lewis acids (e.g., POCl₃, AlCl₃). | Nanocatalysts (e.g., nano-TiO₂), Iodine (I₂), Organocatalysts. | nih.govbeilstein-journals.org |

| Solvents | Often requires anhydrous organic solvents (e.g., DMF, THF). | Water, solvent-free conditions. | beilstein-journals.org |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, visible-light (photocatalysis). | beilstein-journals.org |

| Efficiency | Can have complex workups and produce significant waste. | Often features shorter reaction times, higher yields, and easier catalyst recovery. | researchgate.netbeilstein-journals.org |

Future Directions in Drug Discovery and Lead Optimization

The utility of this compound as a scaffold in drug discovery is far from exhausted. Future research is poised to move beyond initial "hit" identification towards rigorous "hit-to-lead" optimization. nih.govacs.org This involves systematically modifying the core structure to enhance potency, selectivity, and drug-like properties.

Key future directions include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how different substituents on the indole ring and modifications to the side chain affect biological activity. This will enable the rational design of more effective compounds. nih.gov